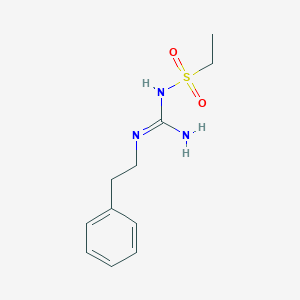

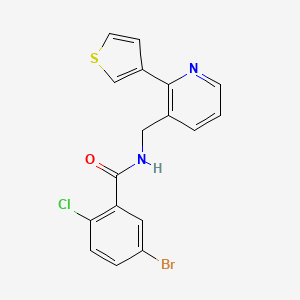

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another synthesis method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol .

Chemical Reactions Analysis

Pyrrolopyrazine derivatives have been subjected to various chemical reactions . For example, a compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Lung cancer remains a significant global health concern, and novel compounds with potential anticancer activity are actively sought. Researchers have investigated the cytotoxic effects of this compound against lung cancer cell lines (specifically A549 cells) using the MTT assay . The results suggest that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide may hold promise as a therapeutic agent in lung cancer treatment.

Chalcone Derivatives

Chalcones are a class of compounds with a conjugated double bond between two aromatic rings (A and B) linked by a keto-ethylenic system. N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide belongs to this group. Chalcones exhibit diverse biological activities, including antibacterial, antimalarial, antioxidant, and anti-inflammatory properties . The conjugation of the double bond with the carbonyl group contributes to their bioactivity.

Pyrazole Moiety

The pyrazole ring is a nitrogen-containing heterocycle widely explored in medicinal chemistry. N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide contains a pyrazole moiety. Pyrazoles have demonstrated various biological applications, such as anticancer, anti-inflammatory, and antioxidant activities . Researchers continue to investigate their potential therapeutic roles.

Thiazolo-Thiazole Hybrid

The compound’s structure includes a thiazole ring fused with a pyrazole ring. Thiazoles are versatile heterocycles with diverse pharmacological properties. While specific studies on this hybrid compound are limited, thiazolo-thiazole derivatives have shown promise in drug discovery . Further exploration is warranted to uncover their full potential.

Drug Design and Optimization

Given its unique structure and potential biological effects, this compound could serve as a starting point for drug design. Computational studies, such as molecular docking, can guide the optimization of its interactions with target proteins. Researchers may explore analogs or derivatives to improve efficacy and reduce toxicity.

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-10-7-19-12(9-18-10)15(21)20-8-11-14(17-5-4-16-11)13-3-2-6-22-13/h2-7,9H,8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGZFDCFSYRQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622206.png)

![(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one](/img/structure/B2622207.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2622214.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2622221.png)

![4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate](/img/structure/B2622224.png)